4-Methyl-N-phenylnaphthalen-1-amine

Apoptosis Cancer Cell Lines High-Throughput Screening

4-Methyl-N-phenylnaphthalen-1-amine (CAS 51793-09-0) is a secondary aromatic amine belonging to the N-phenylnaphthalen-1-amine structural class, with the molecular formula C₁₇H₁₅N and a molecular weight of 233.31 g/mol. The compound features a naphthalene core bearing a methyl substituent at the 4-position and an N-phenyl amine group at the 1-position, a substitution pattern that distinguishes it from both unsubstituted N-phenylnaphthalen-1-amine (CAS 90-30-2) and the regioisomeric N-(4-methylphenyl)naphthalen-1-amine (CAS 634-43-5).

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
CAS No. 51793-09-0
Cat. No. B3269835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-phenylnaphthalen-1-amine
CAS51793-09-0
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)NC3=CC=CC=C3
InChIInChI=1S/C17H15N/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12,18H,1H3
InChIKeyLJJPLFPWNHNJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-phenylnaphthalen-1-amine (CAS 51793-09-0): Chemical Class and Procurement-Relevant Baseline Characteristics


4-Methyl-N-phenylnaphthalen-1-amine (CAS 51793-09-0) is a secondary aromatic amine belonging to the N-phenylnaphthalen-1-amine structural class, with the molecular formula C₁₇H₁₅N and a molecular weight of 233.31 g/mol . The compound features a naphthalene core bearing a methyl substituent at the 4-position and an N-phenyl amine group at the 1-position, a substitution pattern that distinguishes it from both unsubstituted N-phenylnaphthalen-1-amine (CAS 90-30-2) and the regioisomeric N-(4-methylphenyl)naphthalen-1-amine (CAS 634-43-5) [1]. While structurally related derivatives have been investigated as apoptosis inducers, fluorescent probes, and polymer antioxidants, peer-reviewed quantitative data specific to this exact compound remain extremely limited in the public domain [2]. Researchers and procurement specialists should approach this compound as a specialized building block or tool compound with largely uncharacterized activity profiles relative to better-studied analogs.

Why 4-Methyl-N-phenylnaphthalen-1-amine Cannot Be Substituted with Unsubstituted or Regioisomeric Naphthylamine Analogs


Substituting 4-Methyl-N-phenylnaphthalen-1-amine with its closest commercially available analogs—specifically N-phenylnaphthalen-1-amine (CAS 90-30-2) or N-(4-methylphenyl)naphthalen-1-amine (CAS 634-43-5)—introduces significant and often unacceptable uncertainty in research outcomes. The precise location of the methyl substituent on the naphthalene ring versus the phenyl ring fundamentally alters the compound's electron density distribution, steric environment, and hydrophobic character [1]. In the apoptosis-inducer chemotype characterized by Jiang et al. (2008), even minor structural modifications to the N-methyl-N-phenylnaphthalen-1-amine scaffold resulted in order-of-magnitude shifts in EC₅₀ values across multiple cancer cell lines, demonstrating that the core naphthalene-phenylamine framework alone does not confer predictable biological activity [2]. Furthermore, the 4-methyl substitution pattern on the naphthalene ring alters π-π stacking potential and molecular planarity relative to unsubstituted or phenyl-substituted analogs, which may critically affect binding interactions in both biological targets and material science applications . Generic substitution without head-to-head validation therefore risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence: 4-Methyl-N-phenylnaphthalen-1-amine (CAS 51793-09-0) vs. Structural Analogs


Apoptosis Induction Potency: N-Methyl-N-phenylnaphthalen-1-amine Chemotype vs. Methanone Series

The N-methyl-N-phenylnaphthalen-1-amine chemotype, which includes the demethylated parent scaffold of 4-methyl-N-phenylnaphthalen-1-amine, was identified as a novel and structurally distinct class of apoptosis inducers through a cell- and caspase-based high-throughput screening (HTS) assay [1]. This chemotype is differentiated from the concurrently discovered (naphthalen-4-yl)(phenyl)methanone series. Within the methanone series, the most potent analog (compound 2a) achieved EC₅₀ values of 37 nM (T47D), 49 nM (HCT116), and 44 nM (SNU398), establishing a quantitative benchmark for this target space [2]. While the N-methyl-N-phenylnaphthalen-1-amine series also demonstrated potent apoptosis induction, the SAR revealed that potency is exquisitely sensitive to both N-methylation status and aromatic substitution patterns—structural features that differentiate 4-methyl-N-phenylnaphthalen-1-amine from both the unsubstituted N-phenylnaphthalen-1-amine and the methanone series [3]. The absence of N-methylation in the target compound predicts a distinct activity profile from the characterized N-methyl analogs.

Apoptosis Cancer Cell Lines High-Throughput Screening SAR

Fluorescent Probe Binding Affinity: N-Phenylnaphthalen-1-amine Parent Scaffold Kd Value

The unsubstituted parent compound, N-phenylnaphthalen-1-amine (CAS 90-30-2), functions as a validated hydrophobic fluorescent probe with a characterized dissociation constant (Kd) of 1.67 μM for mouse odorant-binding protein (OBP) . This probe exhibits defined excitation (337 nm) and emission (407 nm) wavelengths, enabling quantitative fluorescence-based binding assays and membrane permeability studies . The introduction of a methyl substituent at the 4-position of the naphthalene ring in 4-methyl-N-phenylnaphthalen-1-amine alters the compound's hydrophobicity and steric profile, which is predicted to shift both its Kd for OBP and its critical micelle concentration (CMC) detection threshold relative to the parent compound .

Fluorescent Probe Odorant-Binding Protein Hydrophobic Sensing Kd

Thermal and Oxidative Stability: Alkylated Phenylnaphthylamines as Polymer Antioxidants

Alkylated phenylnaphthylamines, including derivatives of N-phenylnaphthalen-1-amine, are established as aminic antioxidants in synthetic and natural rubber formulations, where they function by scavenging free radicals and preventing oxidative chain scission . The alkylation of the aromatic core—specifically the introduction of methyl groups—is known to modulate the antioxidant's volatility, solubility in polymer matrices, and electron-donating capacity [1]. A comparative study of C12-naphthylamine antioxidants demonstrated that structural modifications to the naphthylamine scaffold produced quantifiable differences in antioxidant efficiency, with one derivative outperforming N-phenyl-2-naphthylamine in both radical scavenging and thermo-oxidative stability tests [2].

Polymer Stabilization Antioxidant Thermal Stability Rubber Additive

Electron Spin Resonance: Unpaired Electron Distribution in Naphth-1-yl Phenyl Nitroxides

Electron spin resonance (ESR) studies of naphth-1-yl phenyl nitroxides derived from N-phenylnaphth-1-ylamine parent structures have quantified the unpaired electron distribution across the conjugated aromatic system [1]. The coupling constants for naphthyl protons were experimentally determined and compared with theoretical predictions, revealing specific discrepancies between calculated and observed spin density distributions [2]. The introduction of a methyl substituent at the 4-position of the naphthalene ring in 4-methyl-N-phenylnaphthalen-1-amine alters the electronic environment and is expected to measurably shift the hyperfine coupling constants relative to the unsubstituted parent nitroxide.

ESR Spectroscopy Spin Density Nitroxide Radicals Electronic Structure

Evidence-Backed Application Scenarios for 4-Methyl-N-phenylnaphthalen-1-amine (CAS 51793-09-0)


Structure-Activity Relationship (SAR) Expansion in Apoptosis-Inducing Naphthylamine Chemotypes

Use 4-methyl-N-phenylnaphthalen-1-amine as a structurally defined analog to probe the functional role of N-methylation and naphthalene ring substitution in the apoptosis-inducing N-phenylnaphthalen-1-amine scaffold. The Jiang et al. (2008) study established that N-methyl-N-phenylnaphthalen-1-amines exhibit potent apoptosis induction, but the contribution of the N-methyl group versus the core amine scaffold remains uncharacterized [1]. Procuring the non-methylated 4-methyl analog enables head-to-head comparison with the N-methyl series to determine whether methylation enhances, attenuates, or is neutral for caspase activation potency across T47D, HCT116, and SNU398 cell lines.

Hydrophobic Fluorescent Probe Development with Tunable Binding Affinity

Employ 4-methyl-N-phenylnaphthalen-1-amine as a tool compound to investigate how naphthalene ring methylation modulates hydrophobic ligand-protein interactions. The parent compound N-phenylnaphthalen-1-amine has an established Kd of 1.67 μM for odorant-binding protein with defined excitation (337 nm) and emission (407 nm) wavelengths . The 4-methyl substitution introduces controlled steric bulk and altered electron density, enabling quantitative assessment of how methyl positioning affects binding thermodynamics and critical micelle concentration (CMC) detection sensitivity relative to the unsubstituted baseline.

Polymer Antioxidant Structure-Property Relationship Studies

Utilize 4-methyl-N-phenylnaphthalen-1-amine as a defined alkylated phenylnaphthylamine variant for systematic investigation of how aromatic substitution patterns influence antioxidant efficiency, volatility, and matrix compatibility in synthetic rubber and polyethylene formulations [2]. Comparative studies of C12-naphthylamine antioxidants have demonstrated that structural modifications to the naphthylamine core produce quantifiable differences in radical scavenging capacity and thermo-oxidative stability. The 4-methyl substitution pattern provides a well-defined starting point for establishing methyl group structure-property correlations.

ESR Spin Probe for Electronic Substituent Effect Studies

Apply 4-methyl-N-phenylnaphthalen-1-amine as a precursor for generating naphth-1-yl phenyl nitroxide radicals to quantitatively investigate methyl substituent effects on unpaired electron delocalization. The unsubstituted parent nitroxide has established hyperfine coupling constants from ESR studies [3]. The 4-methyl derivative enables direct measurement of how electron-donating substituents at specific naphthalene positions perturb spin density distribution, providing experimental validation data for computational electronic structure methods.

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